7-(4-chlorophenyl)-2-methylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
7-(4-chlorophenyl)-2-methylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is fused with a chlorophenyl and a methylsulfanyl group. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-2-methylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and a suitable aldehyde, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with the thieno[3,2-d]pyrimidine core.
Addition of the Methylsulfanyl Group: The methylsulfanyl group is typically introduced via a thiolation reaction, where a methylthiolating agent reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorophenyl)-2-methylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The chlorophenyl group can be reduced to form a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(4-chlorophenyl)-2-methylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-2-methylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
7-(4-chlorophenyl)-2-methylsulfanyl-1H-thieno[3,4-d]pyrimidin-4-one: Similar structure but with a different thieno ring fusion.
7-(4-chlorophenyl)-2-methylsulfanyl-1H-pyrido[3,2-d]pyrimidin-4-one: Contains a pyrido ring instead of a thieno ring.
7-(4-chlorophenyl)-2-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-one: Contains a pyrazolo ring instead of a thieno ring.
Uniqueness
The uniqueness of 7-(4-chlorophenyl)-2-methylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one lies in its specific thieno[3,2-d]pyrimidine core, which imparts distinct electronic and steric properties. These properties can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
7-(4-chlorophenyl)-2-methylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS2/c1-18-13-15-10-9(6-19-11(10)12(17)16-13)7-2-4-8(14)5-3-7/h2-6H,1H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRMOTRJRODHKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C2=C(N1)C(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)C2=C(N1)C(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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